molecular formula C20H24O7 B2731675 Angelol G CAS No. 83199-38-6

Angelol G

Cat. No.: B2731675
CAS No.: 83199-38-6
M. Wt: 376.405
InChI Key: GFMYIOGFYYHKLA-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Angelol G can be isolated from the roots of Campylotropis hirtella using various extraction methods. The typical solvents used for extraction include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves macerating the plant material in the chosen solvent, followed by filtration and concentration of the extract.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Campylotropis hirtella roots. The process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. The choice of solvent and purification method can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Angelol G undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the coumarin structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Angelol G has several scientific research applications, including:

Mechanism of Action

Angelol G exerts its effects by inhibiting the secretion of prostate specific antigen in LNCaP cells with an IC50 value of 152.1 μM . The molecular targets and pathways involved include the modulation of androgen receptor signaling, which plays a crucial role in prostate health.

Properties

IUPAC Name

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-FNYRBRLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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